Cas no 2229395-08-6 (methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate)

methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate
- 2229395-08-6
- EN300-1755541
-
- インチ: 1S/C14H20O3/c1-5-10-7-6-8-11(9-10)14(2,3)12(15)13(16)17-4/h6-9,12,15H,5H2,1-4H3
- InChIKey: VKOGNHVPODPWRC-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)OC)C(C)(C)C1C=CC=C(CC)C=1
計算された属性
- せいみつぶんしりょう: 236.14124450g/mol
- どういたいしつりょう: 236.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 46.5Ų
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755541-0.1g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1755541-5.0g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1755541-2.5g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1755541-0.5g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1755541-1g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1755541-10.0g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1755541-0.05g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1755541-0.25g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1755541-1.0g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1755541-10g |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate |
2229395-08-6 | 10g |
$6450.0 | 2023-09-20 |
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoateに関する追加情報
Methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate (CAS No. 2229395-08-6): A Comprehensive Overview
Methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate, identified by its Chemical Abstracts Service number CAS No. 2229395-08-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, with its unique structural features, has garnered attention for its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.
The molecular structure of methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate consists of a carboxylate ester group linked to a hydroxyl-substituted butanoic acid backbone, further modified by an ethylphenyl moiety at the third carbon position. This intricate arrangement of functional groups makes it a versatile intermediate in organic synthesis, enabling the construction of more complex molecules with tailored properties.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds that incorporate both hydroxyl and ester functionalities. These groups are frequently found in natural products and bioactive molecules, suggesting that methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate may exhibit promising biological activities. Preliminary studies have indicated that this compound could serve as a valuable scaffold for the design of new drugs targeting various diseases.
One of the most compelling aspects of methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate is its potential role in drug discovery. The presence of both hydroxyl and ester groups provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles. This flexibility is particularly important in the development of oral medications, where bioavailability and metabolic stability are critical factors.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of small molecules like methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate. By leveraging machine learning algorithms and large-scale databases, researchers can rapidly screen potential candidates for their suitability as drug candidates. This approach has already led to several breakthroughs in identifying novel therapeutic agents, and methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate is no exception.
The synthesis of methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate involves a series of well-established organic reactions, including esterification, reduction, and functional group interconversion. These synthetic pathways are optimized for high yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The compound's stability under various conditions also makes it a suitable candidate for further downstream processing and formulation development.
In addition to its pharmaceutical potential, methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate has shown promise in biochemical research. Its unique structure allows it to interact with a variety of biological targets, making it a useful tool for studying enzyme mechanisms and metabolic pathways. Researchers are particularly interested in how this compound affects the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
The growing body of evidence supporting the utility of methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate has prompted several academic institutions and pharmaceutical companies to invest in its further exploration. Collaborative efforts between chemists, biologists, and pharmacologists are underway to uncover new applications and refine synthetic methodologies. These interdisciplinary approaches are essential for translating laboratory findings into tangible therapeutic benefits.
The future prospects for methyl 3-(3-ethylphenyl)-2-hydroxy-3-methylbutanoate appear bright, with ongoing research focused on expanding its chemical space and evaluating its efficacy in preclinical models. As our understanding of complex biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs. The combination of traditional organic chemistry techniques with modern computational tools ensures that discoveries related to this molecule will continue to advance at a rapid pace.
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